3-({[(Tert-butoxy)carbonyl]amino}methyl)pentanoic acid
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Overview
Description
“3-({[(Tert-butoxy)carbonyl]amino}methyl)pentanoic acid” is a chemical compound with the CAS Number: 1520638-84-9 . It has a molecular weight of 231.29 . The compound is used in organic synthesis and is typically stored at room temperature .
Synthesis Analysis
The tert-butoxycarbonyl (BOC) group is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The molecular formula of “this compound” is C11H21NO4 . The InChI Code is 1S/C11H21NO4/c1-5-8(6-9(13)14)7-12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14) .Chemical Reactions Analysis
The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical and Chemical Properties Analysis
The compound is typically in powder form . The storage temperature is typically room temperature .Scientific Research Applications
Synthesis of Enantiomerically Pure Compounds
The compound has been utilized in the preparation of novel electrophilic building blocks for synthesizing enantiomerically pure compounds (EPCs). It's involved in the bromination of cyclic acetals from α-amino and β-hydroxy acids, which leads to products that can be converted to chiral derivatives of pyruvic acid or 3-oxo-butanoic and -pentanoic acid (Zimmermann & Seebach, 1987).
Stereoselective Synthesis in Organic Chemistry
It plays a role in the stereoselective synthesis of γ-fluorinated α-amino acids. This process involves the alkylation of imines derived from amino acids with electrophiles, followed by stepwise deprotection (Laue, Kröger, Wegelius, & Haufe, 2000).
Microbial Production of Pentanol Isomers
In biotechnology, this compound is linked to the production of pentanol isomers, such as 2-methyl-1-butanol and 3-methyl-1-butanol, by engineered microorganisms. These isomers have potential applications as biofuels (Cann & Liao, 2009).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been used in the preparation of indole derivatives as efflux pump inhibitors for the treatment and prevention of bacterial infections .
Mode of Action
It’s known that the tert-butoxycarbonyl (boc) group is often used in organic synthesis to protect amines from unwanted reactions . The Boc group can be removed under acidic conditions, revealing the amine group for further reactions .
Biochemical Pathways
The compound’s role in the synthesis of indole derivatives suggests it may influence pathways related to bacterial efflux pumps .
Result of Action
Its use in the synthesis of indole derivatives as efflux pump inhibitors suggests it may contribute to the prevention and treatment of bacterial infections .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other reactive substances can influence the behavior of similar compounds .
Properties
IUPAC Name |
3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-5-8(6-9(13)14)7-12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJHVCUDLONELJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)O)CNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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